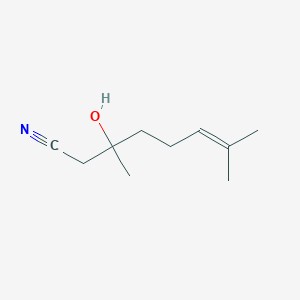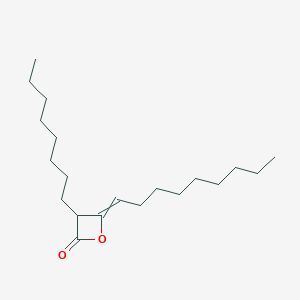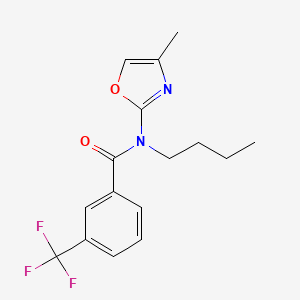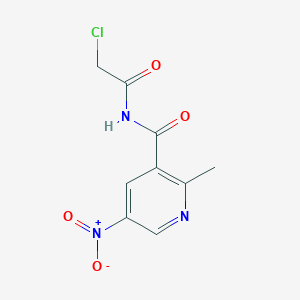
Hentriacontane-7,16,18-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hentriacontane-7,16,18-trione is a long-chain alkane derivative with three ketone functional groups located at the 7th, 16th, and 18th carbon positions. This compound is a member of the hentriacontane family, which is known for its presence in various natural sources such as beeswax and certain plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontane-7,16,18-trione typically involves the oxidation of hentriacontane using specific oxidizing agents. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium, which selectively oxidizes the desired carbon positions to form the ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hentriacontane-7,16,18-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Hentriacontane-7,16,18-trione has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential role in biological systems and its interaction with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Hentriacontane-7,16,18-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Hentriacontane: A long-chain alkane without ketone groups.
Hentriacontane-7,16-dione: A similar compound with two ketone groups at the 7th and 16th positions.
Hentriacontane-7,16,18-triol: A compound with hydroxyl groups at the 7th, 16th, and 18th positions.
Uniqueness
Hentriacontane-7,16,18-trione is unique due to the presence of three ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying multi-functionalized long-chain alkanes and their applications in various fields.
Properties
CAS No. |
60368-10-7 |
|---|---|
Molecular Formula |
C31H58O3 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
hentriacontane-7,16,18-trione |
InChI |
InChI=1S/C31H58O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
DVVJOZPBJUIMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)

![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)






